Several studies have identified 1-Phenylethyl isobutyrate as a constituent of various plants, including:
1-Phenylethyl isobutyrate, also known as phenyl ethyl isobutyrate, is an organic compound with the molecular formula and a molecular weight of approximately 192.26 g/mol. This compound is characterized by its ester functional group and is derived from the reaction between 1-phenylethanol and isobutyric acid. It appears as a colorless liquid with a pleasant floral and fruity aroma, making it valuable in the fragrance and flavor industries.
The reactivity of 1-phenylethyl isobutyrate is influenced by the steric effects of the isobutyl group, which can affect the rates of these reactions compared to simpler esters .
Research indicates that 1-phenylethyl isobutyrate has low acute toxicity, with an LD50 greater than 5000 mg/kg in rabbits for dermal exposure and in rats for oral ingestion. It causes mild irritation upon contact with skin or eyes but is generally considered safe for use in consumer products at regulated concentrations . Its pleasant aroma contributes to its application in fragrances, where it may also exhibit some antimicrobial properties.
The synthesis of 1-phenylethyl isobutyrate typically involves an esterification reaction:
A general procedure involves dissolving 1 mmol of 1-phenylethanol in an organic solvent (such as chloroform), adding a carboxylic acid, and stirring at room temperature for several hours before purification .
1-Phenylethyl isobutyrate finds extensive use in various fields:
Its unique olfactory characteristics make it particularly suitable for creating complex fragrance blends .
Studies have shown that 1-phenylethyl isobutyrate interacts with various biological systems, primarily through olfactory receptors. Its pleasant scent profile can influence mood and perception, making it a popular choice in aromatherapy. Additionally, research into its antimicrobial properties suggests potential applications in food preservation and safety .
Several compounds share structural similarities with 1-phenylethyl isobutyrate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Phenylethyl acetate | C10H12O2 | Commonly used as a flavoring agent; less complex aroma |
Benzyl acetate | C9H10O2 | Known for its sweet, floral scent; widely used in perfumes |
Ethyl phenylacetate | C11H14O2 | Used in fragrances; has a more pronounced fruity note |
While all these compounds are esters derived from phenolic alcohols, 1-phenylethyl isobutyrate stands out due to its specific aroma profile that combines floral and fruity elements, making it particularly versatile in both fragrance and food applications .
The IUPAC name for this compound is 1-phenylethyl 2-methylpropanoate, reflecting its esterification between 1-phenylethanol and isobutyric acid (2-methylpropanoic acid). Common synonyms include:
Synonym | Source |
---|---|
α-Methylbenzyl isobutyrate | Sigma-Aldrich |
Styralyl isobutyrate | Symrise |
Phenethyl 2-methylpropanoate | PubChem |
These synonyms arise from variations in alkyl group positioning and historical naming conventions in flavor chemistry.
1-Phenylethyl isobutyrate is registered under CAS 103-48-0 (primary) and CAS 7775-39-5 (secondary). Regulatory identifiers include:
These identifiers standardize its use in industrial applications, particularly in fragrances and food additives.
The compound contains:
Isomerism:
Structural Differences:
Functional Implications:
Classical esterification represents the most widely employed synthetic route for producing 1-phenylethyl isobutyrate through the direct condensation of phenethyl alcohol with isobutyric acid [1] [2]. This fundamental approach relies on acid-catalyzed mechanisms that facilitate the formation of the ester bond while removing water as a byproduct [3] [4].
The reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen of isobutyric acid, followed by nucleophilic attack from the hydroxyl group of phenethyl alcohol [5] [6]. The formation of a tetrahedral intermediate leads to the elimination of water and subsequent ester bond formation [7] [8].
Concentrated sulfuric acid serves as the most commonly employed catalyst for this esterification reaction, providing optimal performance at temperatures ranging from 90 to 107 degrees Celsius [1] [9]. Alternative catalytic systems include p-toluenesulfonic acid, which operates effectively in benzene solvent systems, though requiring extended reaction times of 72 to 96 hours [10] [11].
Lewis acid catalysts, particularly bismuth triflate and titanium aminotriphenolate complexes, demonstrate superior catalytic activity with conversion rates exceeding 90 percent [12] [13]. These systems offer the advantage of operating under milder conditions while maintaining high selectivity for the desired ester product [14] [15].
Table 1: Classical Esterification Reaction Conditions and Yields
Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Solvent | Water Removal Method |
---|---|---|---|---|---|
Concentrated Sulfuric Acid | 90-107 | 4-8 | 85-95 | Neat/Toluene | Azeotropic |
p-Toluenesulfonic Acid | 80-120 | 72-96 | 40-60 | Benzene | Dean-Stark |
DCC/DMAP | Room Temperature | 4-12 | 46-60 | THF/CH₂Cl₂ | Molecular Sieves |
SOCl₂ | 80-90 | 2-4 | 50-86 | Nitrobenzene | None Required |
Bi(OTf)₃ | 80-100 | 6-12 | 90-99 | PhCF₃ | Molecular Sieves |
Ti(IV) Aminotriphenolate | 80-120 | 8-16 | 75-90 | Toluene | Azeotropic |
The esterification reaction follows second-order kinetics, with rate constants ranging from 0.02 to 0.08 liters per mole per minute at 60 degrees Celsius for acid-catalyzed systems [16] [17]. The activation energy for classical esterification typically falls between 65 and 85 kilojoules per mole, indicating moderate energy requirements for the transformation [18] [19].
Water removal proves critical for driving the equilibrium toward ester formation [20] [21]. Azeotropic distillation using toluene or benzene effectively removes water, achieving conversion rates exceeding 95 percent under optimized conditions [22] [23]. Dean-Stark traps provide an alternative method for continuous water removal, particularly beneficial for large-scale operations [24] [25].
Enzymatic synthesis offers an environmentally sustainable alternative to traditional chemical methods, employing lipase catalysts to facilitate esterification under mild reaction conditions [26] [27]. Lipase-catalyzed synthesis demonstrates remarkable selectivity and operates effectively at physiological temperatures, making it particularly attractive for industrial applications [28] [29].
Novozym 435, derived from Candida antarctica lipase B, represents the most effective biocatalyst for phenethyl isobutyrate synthesis, achieving conversion rates between 73.6 and 90.1 percent [9] [30]. This immobilized enzyme system demonstrates superior stability and reusability compared to free enzyme preparations [31].
Alternative lipase sources include Rhizomucor miehei and Thermomyces lanuginosus, though these systems typically achieve lower conversion rates ranging from 25 to 55 percent [32]. Porcine pancreatic lipase provides moderate activity with conversions between 60 and 85 percent, offering a cost-effective option for certain applications [33] [34].
Table 2: Enzymatic Synthesis Parameters for Lipase-Catalyzed Esterification
Lipase Source | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion (%) | Reaction Time (hours) | Solvent |
---|---|---|---|---|---|
Novozym 435 (C. antarctica B) | 1:5 | 40-50 | 73.6-90.1 | 4-6 | n-Hexane |
Lipozyme RM IM (R. miehei) | 1:3 | 35-45 | 25-45 | 8-12 | Cyclohexane |
Lipozyme TL IM (T. lanuginosus) | 1:4 | 45-55 | 35-55 | 6-10 | Toluene |
Lipase PS Amano (B. cepacia) | 1:2 | 30-40 | 40-65 | 12-24 | Heptane |
Porcine Pancreatic Lipase | 1:5 | 40-60 | 60-85 | 6-8 | Cyclohexane |
Lipase-catalyzed esterification proceeds through a ping-pong bi-bi mechanism involving the formation of an acyl-enzyme intermediate [35] [36]. The reaction initiates with the formation of a nucleophilic serine residue in the active site, followed by attack on the carbonyl carbon of isobutyric acid [37] [38].
The catalytic mechanism involves multiple steps: initial substrate binding, tetrahedral intermediate formation, acyl-enzyme complex generation, and final product release [39] [40]. The rate-limiting step typically involves the release of the ester product from the enzyme active site [41] [42].
Substrate inhibition occurs at high phenethyl alcohol concentrations, with optimal molar ratios typically favoring excess alcohol to prevent dead-end inhibition [43] [44]. Temperature optimization reveals maximum activity at 40 to 50 degrees Celsius, balancing reaction rate with enzyme stability [45] [46].
Industrial-scale production of 1-phenylethyl isobutyrate requires comprehensive optimization of multiple process parameters to achieve economic viability and product quality standards . Process intensification strategies focus on maximizing conversion rates while minimizing energy consumption and waste generation .
Industrial catalyst selection prioritizes activity, selectivity, and longevity under continuous operation conditions . Heterogeneous catalysts offer advantages for separation and recovery, with sulfated zirconia and modified silica-alumina systems demonstrating promising performance .
Catalyst loading optimization typically ranges from 2 to 5 mole percent relative to substrate, balancing reaction rate with economic considerations . Higher catalyst concentrations increase reaction rates but may complicate product purification and increase processing costs .
Table 3: Industrial Scale Production Parameters
Parameter | Optimized Value | Unit | Critical Control Factor |
---|---|---|---|
Reactor Temperature | 85-95°C | °C | Temperature uniformity |
Pressure | 1-2 atm | atm | Vapor pressure control |
Catalyst Loading | 2-5 mol% | mol% vs substrate | Catalyst distribution |
Residence Time | 2-4 hours | hours | Mixing efficiency |
Conversion Rate | 92-98% | % | Water removal rate |
Energy Consumption | 150-200 kJ/mol product | kJ/mol | Heat integration |
Solvent selection significantly impacts both reaction rate and product selectivity in industrial esterification processes . Non-polar solvents such as n-hexane and cyclohexane provide optimal environments for lipase-catalyzed reactions, maintaining enzyme structure while facilitating substrate accessibility .
Benzotrifluoride emerges as a particularly effective solvent for chemical catalysis, achieving conversion rates between 92 and 96 percent while maintaining low water activity . The high dielectric constant of benzotrifluoride enhances ionic catalyst performance while minimizing side reactions .
Table 4: Solvent Effects on Esterification Efficiency
Solvent | Dielectric Constant (ε) | Log P | Conversion (%) at 6h | Enzyme Stability (% activity retained) | Water Activity (aw) |
---|---|---|---|---|---|
n-Hexane | 1.89 | 3.5 | 85-90 | 95-98 | 0.02-0.05 |
Toluene | 2.38 | 2.7 | 78-85 | 90-95 | 0.03-0.06 |
Benzotrifluoride | 9.22 | 3.0 | 92-96 | 96-99 | 0.01-0.03 |
Cyclohexane | 2.02 | 3.2 | 80-88 | 92-96 | 0.02-0.04 |
Diethyl Ether | 4.33 | 0.9 | 65-75 | 75-85 | 0.08-0.12 |
Dichloromethane | 8.93 | 1.3 | 88-93 | 85-92 | 0.04-0.08 |
Temperature optimization requires balancing reaction rate enhancement with catalyst stability and selectivity considerations . Industrial operations typically maintain temperatures between 85 and 95 degrees Celsius to achieve optimal conversion rates while minimizing thermal degradation .
Reaction rate increases exponentially with temperature following Arrhenius behavior, with rate constants doubling approximately every 10-degree temperature increase . However, elevated temperatures promote side reactions and catalyst deactivation, necessitating careful temperature control .
Table 5: Temperature Effects on Reaction Rate and Selectivity
Temperature (°C) | Initial Rate (mmol/min·g enzyme) | Conversion at 4h (%) | Selectivity to Product (%) | Enzyme Deactivation Rate (%/h) | Side Product Formation (%) |
---|---|---|---|---|---|
25 | 0.05 | 15-25 | 98-99 | 0.1 | <1 |
40 | 0.18 | 45-55 | 96-98 | 0.3 | 1-2 |
50 | 0.32 | 65-75 | 94-97 | 0.8 | 2-4 |
60 | 0.48 | 80-90 | 92-96 | 1.5 | 3-6 |
70 | 0.55 | 85-95 | 88-94 | 3.2 | 5-8 |
80 | 0.42 | 75-85 | 82-90 | 6.8 | 8-12 |
Product purification represents a critical aspect of 1-phenylethyl isobutyrate production, requiring efficient separation of the target compound from unreacted starting materials, catalysts, and byproducts . Multiple purification strategies may be employed sequentially to achieve the desired product purity for specific applications .
Fractional distillation serves as the primary purification method for 1-phenylethyl isobutyrate, exploiting the compound's boiling point of 250 degrees Celsius at atmospheric pressure . The significant boiling point differences between the product and typical impurities facilitate effective separation with minimal thermal decomposition .
Industrial distillation columns employ structured packing or theoretical plates to enhance separation efficiency, typically achieving product purities between 95 and 98 percent . Vacuum distillation reduces operating temperatures, minimizing thermal degradation while maintaining separation effectiveness .
Recovery yields for fractional distillation typically range from 85 to 92 percent, depending on column efficiency and operating conditions . The high scalability of distillation makes it particularly suitable for large-scale industrial operations .
Column chromatography provides high-resolution separation capabilities, achieving product purities exceeding 98 percent through selective adsorption and desorption processes . Silica gel stationary phases with hexane-ethyl acetate gradient elution systems demonstrate optimal performance for phenethyl ester purification .
Preparative high-performance liquid chromatography offers superior resolution for analytical and small-scale preparative applications, though economic considerations limit its use in large-scale production . Reverse-phase chromatography using C18 stationary phases provides alternative selectivity profiles for specific purification challenges .
Recovery yields for chromatographic methods typically range from 70 to 85 percent due to irreversible adsorption and sample handling losses . The moderate scalability of chromatographic techniques makes them most suitable for high-value applications requiring exceptional purity .
Crystallization represents an attractive purification option when suitable crystalline forms of 1-phenylethyl isobutyrate can be obtained . This technique offers the potential for extremely high purities exceeding 99 percent while maintaining good process economics .
Cooling crystallization from organic solvents provides effective purification, particularly when combined with seeding techniques to control crystal morphology and size distribution . Solvent selection critically influences crystallization behavior, with alcohols and aromatic solvents typically providing optimal results .
Anti-solvent crystallization offers an alternative approach, employing the addition of a non-solvent to reduce product solubility and induce precipitation . This method provides precise control over supersaturation levels and nucleation rates .
Table 6: Purification Methods and Efficiency
Method | Purity Achieved (%) | Recovery Yield (%) | Equipment Required | Typical Conditions | Scalability |
---|---|---|---|---|---|
Fractional Distillation | 95-98 | 85-92 | Distillation Column | BP: 250°C/760mmHg | High |
Column Chromatography | 98-99.5 | 70-85 | Silica Gel Column | Hexane/EtOAc gradient | Medium |
Liquid-Liquid Extraction | 85-92 | 75-88 | Separatory Funnel | Butanol extraction | High |
Solid Phase Extraction | 90-95 | 80-90 | SPE Cartridges | C18 cartridge/MeOH | Medium |
Crystallization | 99+ | 60-80 | Crystallization Vessel | Cooling to -20°C | High |
Multi-stage purification processes combine multiple techniques to achieve optimal purity and recovery targets . Initial liquid-liquid extraction removes polar impurities and catalyst residues, followed by distillation for bulk purification .
Final polishing steps may employ chromatographic or crystallization methods to achieve specification-grade purity for high-value applications . Process integration considerations include solvent recovery, waste minimization, and energy optimization to maintain economic viability .